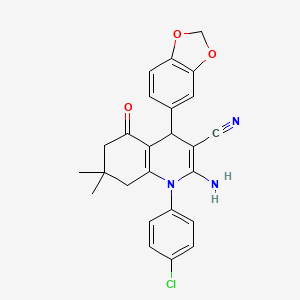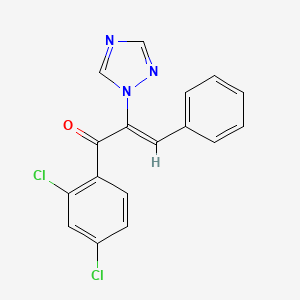
2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the quinoline ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of amino, benzodioxolyl, and chlorophenyl groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline ring structures.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.
Chlorophenyl Derivatives: Compounds with chlorophenyl substituents.
Uniqueness
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H22ClN3O3 |
|---|---|
Molekulargewicht |
447.9 g/mol |
IUPAC-Name |
2-amino-4-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H22ClN3O3/c1-25(2)10-18-23(19(30)11-25)22(14-3-8-20-21(9-14)32-13-31-20)17(12-27)24(28)29(18)16-6-4-15(26)5-7-16/h3-9,22H,10-11,13,28H2,1-2H3 |
InChI-Schlüssel |
HDOPEVUQHRHQAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B15012076.png)
![(1S,2S,3aR)-1-[(2-iodophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012081.png)


![(3E)-N-(2-ethylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15012090.png)
![N,N'-bis[(E)-1H-indol-3-ylmethylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B15012098.png)
![2-bromo-N-(4-{[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15012101.png)
![2-methoxy-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15012103.png)
![Diethyl 2,5-bis({[(phenylcarbonyl)sulfanyl]acetyl}amino)thiophene-3,4-dicarboxylate](/img/structure/B15012113.png)
![1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-[(E)-phenylmethylidene]cyclohexanamine](/img/structure/B15012144.png)
![N'-[(E)-[4-(Heptyloxy)phenyl]methylidene]octanehydrazide](/img/structure/B15012151.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15012163.png)
![2,4-dichloro-6-[(E)-{[2-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol](/img/structure/B15012164.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15012170.png)
